1-Piperidin-1-ylhept-2-yn-4-yl acetate
Description
1-Piperidin-1-ylhept-2-yn-4-yl acetate is a synthetic organic compound characterized by a piperidine ring substituted at the 1-position with a hept-2-yn-4-yl acetate moiety. Its structure includes:
- Piperidine core: A six-membered nitrogen-containing heterocycle, often associated with bioactivity in pharmaceuticals due to its ability to mimic natural alkaloids.
- Acetate ester: The terminal acetyloxy group enhances solubility in organic solvents and may influence metabolic stability.
Properties
IUPAC Name |
1-piperidin-1-ylhept-2-yn-4-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-8-14(17-13(2)16)9-7-12-15-10-5-4-6-11-15/h14H,3-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWBIMQOSXYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CCN1CCCCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-ylhept-2-yn-4-yl acetate typically involves the reaction of piperidine with hept-2-yn-4-yl acetate under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective incorporation of the piperidine ring into the hept-2-yn-4-yl acetate structure . The reaction is carried out under mild conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalytic systems and automated monitoring ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-1-ylhept-2-yn-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-Piperidin-1-ylhept-2-yn-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylhept-2-yn-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include ethyl 2-(piperidin-4-yl)acetate (), vinyl acetate (), and cyclohexyl acetate (). These share functional groups (acetate esters) or heterocyclic motifs (piperidine), enabling comparative analysis.
Table 1: Structural and Physicochemical Comparison
*Estimated via analogy to ethyl 2-(piperidin-4-yl)acetate; longer alkyne chain increases lipophilicity.
Key Differences and Implications
Piperidine Substitution and Bioactivity
- Ethyl 2-(piperidin-4-yl)acetate : Shorter ethyl chain improves water solubility (2.5 mg/mL) and BBB permeability (high score in ), favoring CNS applications.
Ester Group Reactivity
- Vinyl acetate : Highly reactive due to the vinyl group, polymerizing readily (e.g., polyvinyl acetate in adhesives) .
- This compound : The acetate ester may hydrolyze in vivo to release acetic acid and a piperidine-alkyne alcohol, altering pharmacokinetics.
Lipophilicity and Solubility
- The alkyne chain in the target compound increases log Po/w (~2.5) compared to ethyl 2-(piperidin-4-yl)acetate (0.89), reducing aqueous solubility but improving membrane permeability.
- Cyclohexyl acetate’s log P (~2.0) and insolubility reflect its nonpolar cyclohexyl group, limiting biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
